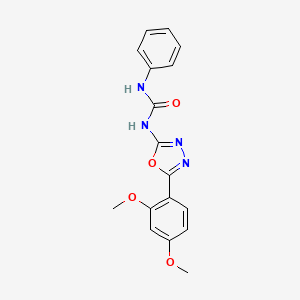
1-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea” is a complex organic molecule that contains several functional groups, including a 1,3,4-oxadiazole ring, a phenylurea moiety, and a dimethoxyphenyl group . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the 1,3,4-oxadiazole ring is known to participate in various chemical reactions . The phenylurea and dimethoxyphenyl groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .科学的研究の応用
Antimicrobial and Antifungal Properties
- The structural analogs of 1-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea have been explored for their antimicrobial and antifungal properties. Compounds synthesized using 2,4-dimethoxybenzoic acid demonstrated potential activity comparable to commercial antibiotics against various microbial strains, indicating the compound's relevance in developing new antimicrobial agents (Mohana, 2013).
Anticancer Activity
- Derivatives of 1,3,4-oxadiazole, including those with 2,4-dimethoxyphenyl substituents, have been investigated for their potential anticancer properties. Certain derivatives showed excellent activity against breast cancer cell lines, indicating their potential in cancer treatment (Polkam et al., 2021).
Antioxidant Properties
- Some derivatives, specifically those synthesized by reacting aryl hydrazides with certain acids, exhibited significant free-radical scavenging ability, underlining the compound's potential in developing antioxidant therapies (Shakir et al., 2014).
Luminescent Properties
- The spectral luminescent properties of certain 1,3,4-oxadiazoles with dimethoxyphenyl substituents were studied, showcasing high quantum yield in polar and nonpolar solvents. This indicates potential applications in materials science, particularly in creating substances with specific luminescent properties (Mikhailov et al., 2018).
Structural and Mesomorphic Studies
- Structural studies on related compounds have provided insights into their mesomorphic properties, which could be valuable in the field of liquid crystal research and materials science, although specific derivatives did not show liquid crystalline behaviors (Tomi, 2012).
作用機序
Target of Action
The primary target of the compound 1-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea is currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-23-12-8-9-13(14(10-12)24-2)15-20-21-17(25-15)19-16(22)18-11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOFWLPEDOPWCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2630196.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2630197.png)
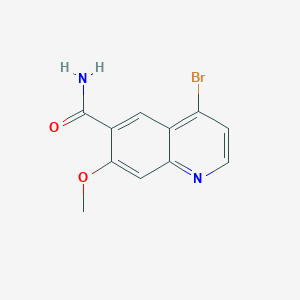
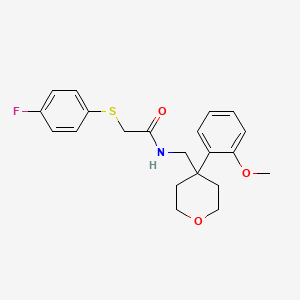
![6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile](/img/structure/B2630203.png)
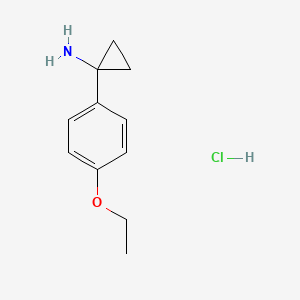
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2630205.png)
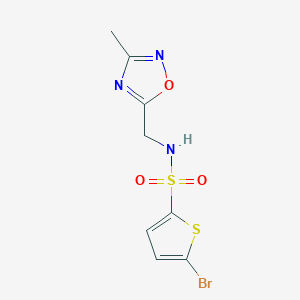
![Ethyl 4-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2630209.png)
![3-benzyl-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2630211.png)
![7,8-Dichloro-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2630214.png)
![5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2630215.png)
![2-[6-(2-Chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2630216.png)